molecular formula C17H19NO2S B11074647 3,4-dimethoxy-N-(4-methylbenzyl)benzenecarbothioamide

3,4-dimethoxy-N-(4-methylbenzyl)benzenecarbothioamide

Cat. No.: B11074647
M. Wt: 301.4 g/mol
InChI Key: VUEBOYHNKKZZHN-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE is an organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring, a methylbenzyl group attached to the nitrogen atom, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine.

    Formation of Schiff Base: The 3,4-dimethoxybenzaldehyde reacts with 4-methylbenzylamine in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Thioamide Formation: The amine is then reacted with carbon disulfide and an alkylating agent to form the final product, 3,4-DIMETHOXY-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-DIMETHOXY-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHOXY-N~1~-(2,4,5-TRIMETHOXYBENZYLIDENE)BENZOHYDRAZIDE
  • 3,4-DIMETHOXY-N~1~-(2,3,4-TRIMETHOXYBENZYLIDENE)BENZOHYDRAZIDE
  • 3,4-DIMETHOXY-N~1~-(3,4,5-TRIMETHOXYBENZYLIDENE)BENZOHYDRAZIDE

Uniqueness

3,4-DIMETHOXY-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenecarbothioamide

InChI

InChI=1S/C17H19NO2S/c1-12-4-6-13(7-5-12)11-18-17(21)14-8-9-15(19-2)16(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,21)

InChI Key

VUEBOYHNKKZZHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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